molecular formula C19H22BrN B119904 N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide CAS No. 20845-65-2

N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide

Cat. No. B119904
CAS RN: 20845-65-2
M. Wt: 344.3 g/mol
InChI Key: PWZIHTOPQIWGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-phenyl-indene-2-ethylamine hydrobromide (also known as DMPEA-HBr) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of DMPEA-HBr is not fully understood. However, it has been suggested that it may act by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.

Biochemical And Physiological Effects

DMPEA-HBr has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

DMPEA-HBr has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. However, it also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on DMPEA-HBr. One area of interest is its potential therapeutic applications for depression and anxiety. Further studies are needed to fully understand its mechanism of action and to determine its effectiveness and safety in humans. Another area of interest is its potential anti-inflammatory and neuroprotective effects. Additional research is needed to explore these potential benefits and to determine their clinical significance. Finally, more research is needed to fully understand the biochemical and physiological effects of DMPEA-HBr and to identify any potential side effects or risks associated with its use.

Synthesis Methods

DMPEA-HBr can be synthesized by reacting 3-phenylindene-2-carboxylic acid with N,N-dimethylethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrobromic acid to yield DMPEA-HBr.

Scientific Research Applications

DMPEA-HBr has been studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. It has also been studied for its potential anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.BrH/c1-20(2)13-12-17-14-16-10-6-7-11-18(16)19(17)15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZIHTOPQIWGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=C(C2=CC=CC=C2C1)C3=CC=CC=C3.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943093
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-phenyl-1H-indene-2-ethanamine hydrobromide

CAS RN

20845-65-2
Record name Indene-2-ethylamine, N,N-dimethyl-3-phenyl-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.